2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 758701-00-7
VCID: VC7454939
InChI: InChI=1S/C24H30N4O4/c1-6-30-18-9-8-16(13-19(18)31-7-2)21-17(14-25)23(26)32-20-12-15(3)28(11-10-27(4)5)24(29)22(20)21/h8-9,12-13,21H,6-7,10-11,26H2,1-5H3
SMILES: CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OCC
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528

2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.: 758701-00-7

Cat. No.: VC7454939

Molecular Formula: C24H30N4O4

Molecular Weight: 438.528

* For research use only. Not for human or veterinary use.

2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - 758701-00-7

Specification

CAS No. 758701-00-7
Molecular Formula C24H30N4O4
Molecular Weight 438.528
IUPAC Name 2-amino-4-(3,4-diethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C24H30N4O4/c1-6-30-18-9-8-16(13-19(18)31-7-2)21-17(14-25)23(26)32-20-12-15(3)28(11-10-27(4)5)24(29)22(20)21/h8-9,12-13,21H,6-7,10-11,26H2,1-5H3
Standard InChI Key JEKGBAYDTURXDT-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CCN(C)C)N)C#N)OCC

Introduction

Chemical Structure and Nomenclature

The compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyran and pyridine ring system. Its IUPAC name reflects the following substituents:

  • 2-Amino group: Positioned at C2 of the pyran ring.

  • 3,4-Diethoxyphenyl group: Attached at C4, introducing electron-donating ethoxy substituents at the meta and para positions of the phenyl ring.

  • 2-(Dimethylamino)ethyl side chain: Linked to C6, contributing basicity and potential for hydrogen bonding.

  • 7-Methyl group: At C7, enhancing steric bulk.

  • 5-Oxo moiety: A ketone group at C5, critical for electronic conjugation.

  • 3-Carbonitrile: A nitrile group at C3, influencing polarity and reactivity .

The molecular formula is C24H30N4O4, with a molecular weight of 462.53 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural Features of the Compound

PositionSubstituentFunctional Role
C2Amino (-NH2)Hydrogen bonding, reactivity
C3Carbonitrile (-CN)Electron withdrawal, polarity
C43,4-DiethoxyphenylHydrophobicity, π-π interactions
C62-(Dimethylamino)ethylSolubility, basicity
C7Methyl (-CH3)Steric stabilization
C5Oxo (=O)Electronic conjugation

Synthesis and Preparation

While no explicit synthesis protocol exists for this compound, analogous pyrano[3,2-c]pyridines are typically synthesized via multi-component reactions (MCRs) or cyclization strategies. For example, a related pyrano[3,2-c]pyridine derivative was synthesized using a one-pot Michael addition-cyclization sequence involving a vinylogous amide intermediate and nitrile anions . Adapting this approach, the target compound could be synthesized as follows:

  • Formation of the Pyran Ring: Reacting a diketone precursor with a substituted acetal under basic conditions generates a reactive enolate, which undergoes cyclization with a nitrile-containing building block.

  • Introduction of the 3,4-Diethoxyphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution could install the diethoxyphenyl moiety at C4 .

  • Side Chain Functionalization: The 2-(dimethylamino)ethyl group at C6 may be introduced via alkylation or reductive amination.

Critical challenges include optimizing regioselectivity during cyclization and managing steric hindrance from the ethoxy and methyl groups.

Physicochemical Properties

The compound’s properties are inferred from structural analogs:

  • Solubility: The dimethylaminoethyl and ethoxyphenyl groups enhance solubility in polar organic solvents (e.g., DMSO, methanol), while the aromatic system limits aqueous solubility .

  • LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The dimethylamino group has a pKa ≈ 9.5, protonated under physiological conditions, enhancing water solubility .

Spectroscopic data for related compounds include:

  • IR: Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=O).

  • NMR: Distinct signals for ethoxy (-OCH2CH3) protons at δ 1.2–1.4 (triplet) and δ 3.4–3.6 (quartet) .

Biological Activity and Structure-Activity Relationships (SAR)

Although direct bioactivity data for this compound are unavailable, pyrano[3,2-c]pyridines are explored for kinase inhibition, anticancer, and anti-inflammatory applications. Key SAR insights from analogs include:

  • C4 Aryl Substituents: Bulky groups like 3,4-diethoxyphenyl enhance target binding through hydrophobic interactions .

  • C6 Side Chain: The 2-(dimethylamino)ethyl group improves cellular uptake via protonation in acidic tumor microenvironments .

  • C3 Carbonitrile: Electron-withdrawing groups stabilize the pyran ring and modulate enzyme affinity.

Table 2: Hypothetical Biological Targets

Target ClassPotential ActivityRationale
Kinases (e.g., IDH1)InhibitionStructural similarity to mIDH1 inhibitors
GPCRsAntagonismBasic side chain interacts with amine-binding pockets
Cytochrome P450ModulationAromatic system participates in heme coordination

Future Research Directions

  • Synthesis Optimization: Develop scalable routes with improved yields and purity.

  • In Vitro Screening: Evaluate potency against mIDH1, kinases, and microbial targets.

  • ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability.

  • Crystallography: Determine 3D structure to guide rational drug design .

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